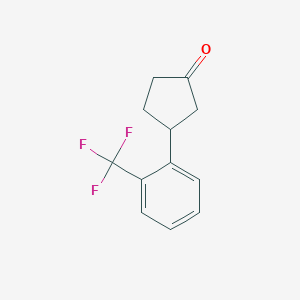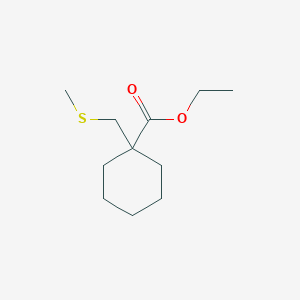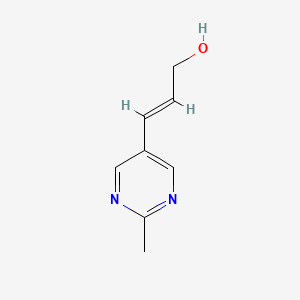
(E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their presence in nucleic acids. This compound features a pyrimidine ring substituted with a methyl group and a propenol side chain, which gives it unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol can be achieved through various synthetic routes. One common method involves the condensation of 2-methylpyrimidine-5-carbaldehyde with propenol under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is then heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
(E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylpyrimidine: Lacks the propenol side chain, resulting in different chemical properties.
3-(2-methylpyrimidin-5-yl)propanoic acid: Contains a carboxylic acid group instead of a propenol side chain.
5-methylpyrimidine-2-carbaldehyde: Features an aldehyde group instead of a propenol side chain.
Propriétés
Formule moléculaire |
C8H10N2O |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
(E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H10N2O/c1-7-9-5-8(6-10-7)3-2-4-11/h2-3,5-6,11H,4H2,1H3/b3-2+ |
Clé InChI |
UDARCABNXUWGGP-NSCUHMNNSA-N |
SMILES isomérique |
CC1=NC=C(C=N1)/C=C/CO |
SMILES canonique |
CC1=NC=C(C=N1)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



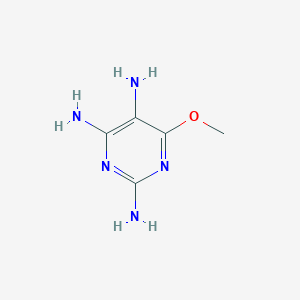
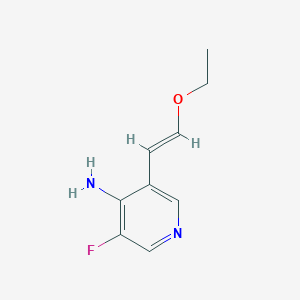
![Oxepino[2,3-D]pyrimidine](/img/structure/B13103468.png)
![Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B13103469.png)
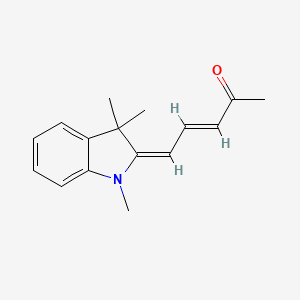

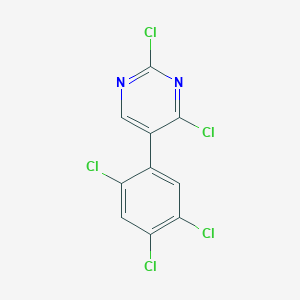
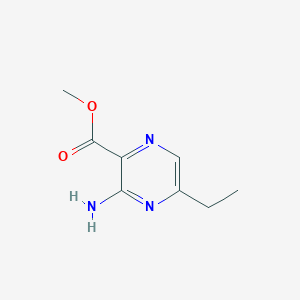
![2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B13103504.png)
![4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103514.png)
